Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol core fused with a benzoate ester. Key structural attributes include:
- 6,7-Dimethyl groups: These substituents enhance lipophilicity and may influence steric interactions.
- 3,9-Dioxo groups: These carbonyl functionalities contribute to the compound’s polarity and reactivity.
Characterization methods such as NMR, IR, and mass spectrometry (MS) are standard for confirming structures of such complexity .
Properties
Molecular Formula |
C27H22N2O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H22N2O5/c1-14-9-10-28-21(11-14)29-23(17-5-7-18(8-6-17)27(32)33-4)22-24(30)19-12-15(2)16(3)13-20(19)34-25(22)26(29)31/h5-13,23H,1-4H3 |
InChI Key |
OYUHPUDCGPLTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrol structure.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring makes it a candidate for binding to various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromeno-pyrrol core and the pyridine ring are crucial for these interactions, as they provide the necessary structural features for binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chromenopyrrol Cores
Compound A: Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS: 4803-02-5)
- Core Structure: Chromeno[2,3-c]pyrrol with 3,9-dioxo groups.
- Key Differences :
- Substituents : 7-Fluoro (vs. 6,7-dimethyl in the target compound) and 2-(pyridin-3-ylmethyl) (vs. 2-(4-methylpyridin-2-yl)).
- Electronic Effects : Fluorine’s electronegativity increases polarity, while methyl groups enhance lipophilicity.
Tetrahydroimidazopyridine Derivatives
Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
- Key Similarities: Ester Groups: Diethyl esters (vs. methyl benzoate in the target compound) influence solubility. Electron-Withdrawing Groups: Nitrophenyl and cyano substituents enhance reactivity, akin to the dioxo groups in the target.
- Key Differences: The imidazopyridine core lacks the fused chromene ring, reducing aromatic conjugation compared to the target’s chromenopyrrol system.
Oxazolopyridine Derivatives
Compound C: Methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate
- Core Structure : Oxazolo[4,5-b]pyridine.
- Key Similarities: Ester Functionality: Methyl propenoate group parallels the benzoate ester in the target.
- Key Differences :
- The oxazole ring introduces different electronic properties compared to the pyrrol moiety in the target.
Table 1: Structural and Physicochemical Comparison
*Note: Discrepancies exist in reported molecular formulas (e.g., Compound A’s formula in is listed as C₄H₇N₅O, which conflicts with its structural complexity).
Key Findings from Comparative Analysis
The tetrahydroimidazopyridine core (Compound B) offers greater flexibility, which may influence pharmacokinetic properties.
Substituent Effects :
- Electron-withdrawing groups (e.g., 7-fluoro in Compound A, nitro in Compound B) increase reactivity and polarity, whereas methyl groups (Target) improve lipophilicity.
- Pyridine substituents’ positional isomers (2-yl vs. 3-yl) alter steric and electronic profiles, impacting interactions in catalytic or biological systems.
Synthetic and Characterization Methods: All compounds rely on NMR (¹H/¹³C), IR, and MS for structural validation .
Biological Activity
Methyl 4-[6,7-dimethyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with potential biological activities due to its unique molecular structure. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C27H22N2O5
- Molecular Weight : Approximately 447.48 g/mol
- Structural Features : It includes a benzoate moiety linked to a tetrahydrochromeno-pyrrol derivative, which contributes to its reactivity and biological potential.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various tumor cell lines. For instance:
These results suggest that the compound may interfere with cell proliferation pathways, although the exact mechanism remains to be fully elucidated.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
The biological activity of this compound is thought to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests it may promote programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of phenolic structures may contribute to scavenging free radicals.
Case Studies and Research Findings
Several studies have investigated the compound's potential therapeutic applications:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with methyl 4-[6,7-dimethyl...] significantly reduced tumor size in xenograft models of breast cancer .
- Antimicrobial Study : Another study highlighted its effectiveness against biofilm-forming bacteria, suggesting a role in preventing chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
